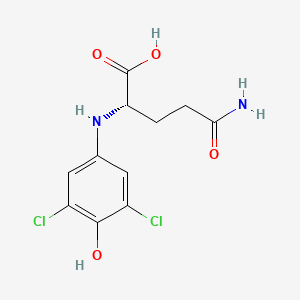
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is a synthetic compound characterized by the presence of a dichlorophenyl group and a glutamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-naphthalenesulfonamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-furamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2,4-dihydroxybenzamide
Uniqueness
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dichlorophenyl group and a glutamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90105-29-6 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O4 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(3,5-dichloro-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
Clé InChI |
IPDWPZWRVCOJKI-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)O)Cl)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=C(C=C(C(=C1Cl)O)Cl)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


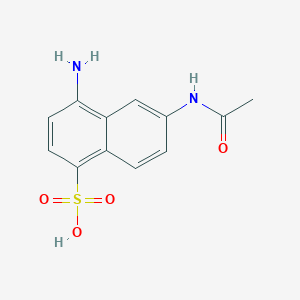
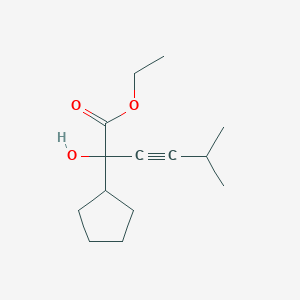
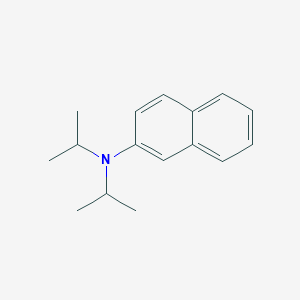
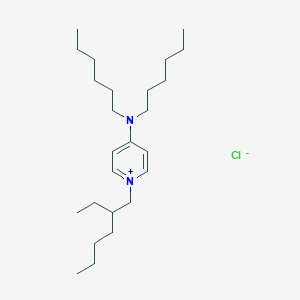
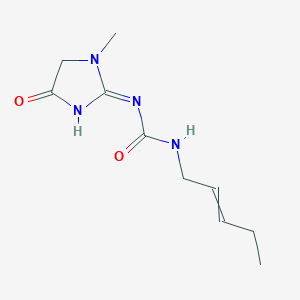
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
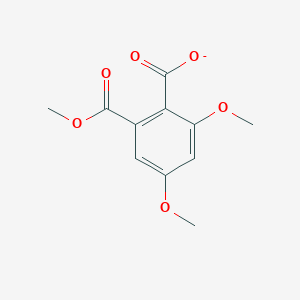
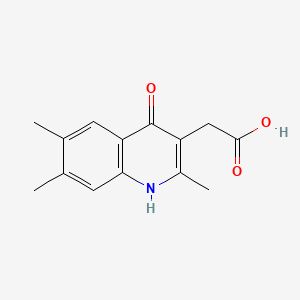
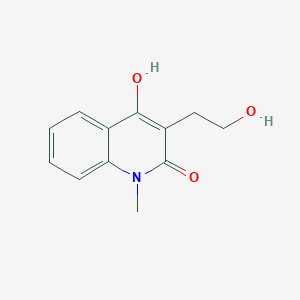

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
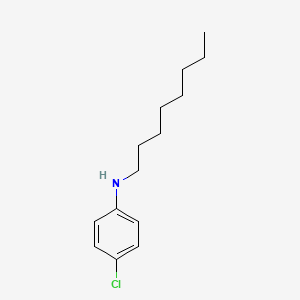
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

